3-Methylheptane
3-Methylheptane
3-Methylheptane is an alkane.
, also known as 2-ethylhexane, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces and saliva. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in herbs and spices, pulses, and tea. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.
, also known as 2-ethylhexane, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces and saliva. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in herbs and spices, pulses, and tea. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
589-81-1
VCID:
VC21252680
InChI:
InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3
SMILES:
CCCCC(C)CC
Molecular Formula:
C8H18
Molecular Weight:
114.23 g/mol
3-Methylheptane
CAS No.: 589-81-1
Cat. No.: VC21252680
Molecular Formula: C8H18
Molecular Weight: 114.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Methylheptane is an alkane. , also known as 2-ethylhexane, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces and saliva. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in herbs and spices, pulses, and tea. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound. |
|---|---|
| CAS No. | 589-81-1 |
| Molecular Formula | C8H18 |
| Molecular Weight | 114.23 g/mol |
| IUPAC Name | 3-methylheptane |
| Standard InChI | InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3 |
| Standard InChI Key | LAIUFBWHERIJIH-UHFFFAOYSA-N |
| SMILES | CCCCC(C)CC |
| Canonical SMILES | CCCCC(C)CC |
| Melting Point | -100°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator